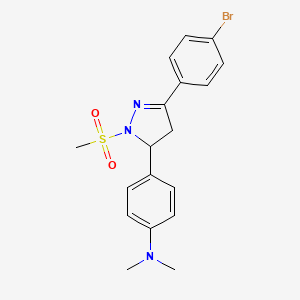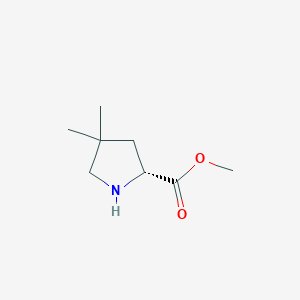
5-Adamantan-1-yl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Adamantan-1-yl-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their high stability and low toxicity The adamantyl group in this compound is a bulky, cage-like structure that imparts unique physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Adamantan-1-yl-2H-tetrazole typically involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid. This reaction proceeds regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles . The general method involves adding adamantan-1-ol to a solution of 5-arylterazole in concentrated sulfuric acid, maintaining the reaction mixture at room temperature for 60 minutes, and then pouring it into water/ice .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Adamantan-1-yl-2H-tetrazole undergoes various chemical reactions, including nitration and reduction. The nitration of this compound leads to the formation of 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles . Reduction of the nitro derivatives can produce the corresponding amino derivatives .
Common Reagents and Conditions
Nitration: Typically involves a sulfuric-nitric acid mixture at low temperatures (8–10°C).
Reduction: Commonly uses metallic zinc as the reducing agent.
Major Products
Nitration: Produces 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles.
Reduction: Produces 2-adamantyl-5-aminoaryltetrazoles.
Wissenschaftliche Forschungsanwendungen
5-Adamantan-1-yl-2H-tetrazole has shown promise in various scientific research applications:
Medicinal Chemistry: Some derivatives of this compound exhibit moderate inhibitory activity against influenza A (H1N1) virus. This makes it a potential candidate for antiviral drug development.
Materials Science: The unique structure of the adamantyl group can be utilized in the design of novel materials with specific properties, such as thermal stability and rigidity.
Biological Studies: The compound’s ability to form strong hydrogen bonds and its stability in metabolic processes make it a valuable scaffold for designing biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-Adamantan-1-yl-2H-tetrazole, particularly its antiviral activity, involves the inhibition of viral replication. The compound targets specific viral proteins, disrupting their function and thereby preventing the virus from replicating . The exact molecular pathways and targets are still under investigation, but the tetrazole ring’s ability to form strong interactions with biological molecules plays a crucial role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles: These compounds share the adamantyl and tetrazole moieties and exhibit similar antiviral properties.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs, also contain the adamantyl group.
Uniqueness
5-Adamantan-1-yl-2H-tetrazole is unique due to the combination of the adamantyl group and the tetrazole ring. This combination imparts high stability, low toxicity, and the ability to form strong hydrogen bonds, making it a versatile scaffold for various applications .
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-7-2-9-3-8(1)5-11(4-7,6-9)10-12-14-15-13-10/h7-9H,1-6H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWRBAQXRLLXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2578845.png)





![5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2578853.png)

![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2578858.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2578860.png)
![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)


![N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)
